Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone
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Overview
Description
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone is a complex organic compound that features a unique combination of azepane, chloropyridine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the chloropyridine moiety: This step involves the nucleophilic substitution of a suitable pyridine derivative with a chlorinating agent.
Coupling with azepane: The final step involves the coupling of the thiazole-chloropyridine intermediate with azepane under conditions that promote the formation of the desired methanone linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .
Chemical Reactions Analysis
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways and metabolic pathways, where it can modulate the activity of key proteins and enzymes .
Comparison with Similar Compounds
Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone can be compared with other similar compounds, such as:
Pyridinyl-thiazole derivatives: These compounds share the thiazole and pyridine moieties but may differ in their substituents, leading to variations in biological activity.
Azepane derivatives: Compounds with the azepane ring structure are studied for their potential in medicinal chemistry, particularly as central nervous system agents.
Chloropyridine derivatives: These compounds are known for their antimicrobial and anticancer properties, with the chlorine atom playing a crucial role in their activity.
The uniqueness of this compound lies in its combination of these three moieties, which may confer synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
azepan-1-yl-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-11-14(15(22)21-8-4-2-3-5-9-21)23-16(19-11)20-13-7-6-12(17)10-18-13/h6-7,10H,2-5,8-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNMZXIRVMDERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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